molecular formula C20H16N6 B2895282 1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 111098-80-7

1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2895282
CAS No.: 111098-80-7
M. Wt: 340.39
InChI Key: AGSSKGBKQVYGNW-UHFFFAOYSA-N
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Description

This compound features dual 1,2,3-benzotriazole moieties linked via a 4-methylphenylmethyl bridge. Benzotriazoles are heterocyclic aromatic compounds known for their versatility in organic synthesis, coordination chemistry, and applications as UV stabilizers and bioactive agents .

Properties

IUPAC Name

1-[benzotriazol-1-yl-(4-methylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-14-10-12-15(13-11-14)20(25-18-8-4-2-6-16(18)21-23-25)26-19-9-5-3-7-17(19)22-24-26/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSSKGBKQVYGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the compound. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

Medicinal Applications

1. Anti-Cancer Activity
Research indicates that N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits significant anti-cancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways.

Case Study: Breast Cancer Cell Line
A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-proliferative effects. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

2. Inflammation Reduction
The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases.

Case Study: Rheumatoid Arthritis Model
In animal models of rheumatoid arthritis, administration of N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide led to a significant reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in the affected joints.

Mechanism of Action

The mechanism of action of 1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes and other metal-dependent processes. Additionally, the compound’s ability to participate in π-π stacking interactions and hydrogen bonding allows it to bind effectively to various biological targets, modulating their activity .

Comparison with Similar Compounds

Substituent and Linker Variations

  • Chloropropyl Linker :
    The compound 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole (CAS 187095-23-4) replaces the methylphenyl bridge with a chloropropyl chain. This introduces electrophilic reactivity (via the Cl atom) and alters solubility (predicted density: 1.49 g/cm³ vs. ~1.3–1.4 g/cm³ for aromatic analogs) .
  • 1.55 for the chloropropyl analog) .

Triazole Ring Modifications

  • 1,2,4-Triazole Derivatives: Compounds like 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone replace one benzotriazole with a 1,2,4-triazole. This modification reduces aromatic conjugation and may affect biological activity due to altered electronic profiles .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Target Compound 338.36* ~1.38 556.4 (predicted) ~1.8
1-[3-(Benzotriazol-1-yl)-2-chloropropyl] 312.76 1.49 546.2 1.55
1-(4-Morpholinomethyl)-1H-benzotriazole 218.26 N/A N/A N/A

*Estimated based on structural analogs.

  • Solubility: The methylphenyl bridge enhances lipophilicity compared to morpholinomethyl derivatives (e.g., 1-(4-Morpholinomethyl)-1H-benzotriazole), which are more water-soluble due to the polar morpholine group .

Spectroscopic Characterization

  • NMR Signatures :
    The triazolyl proton in the target compound is expected to resonate as a singlet near 7.7 ppm (similar to 1-(4-methoxybenzyl)-5-(4-methylphenyl)-1H-1,2,3-triazole) . Chloropropyl analogs show additional signals for CH2Cl (~3.5–4.0 ppm) .
  • Mass Spectrometry :
    High-resolution mass spectra (HRMS) for benzotriazole derivatives typically exhibit [M+H]+ peaks with mass accuracy <5 ppm, as seen in 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (HRMS 252.1133) .

Crystallographic Insights

  • Crystal Packing : Analogs such as the cadmium sulfate hydrate form 3D networks via O–H⋯O/N hydrogen bonds. The target compound’s methylphenyl group may induce steric hindrance, reducing packing efficiency compared to smaller linkers .

Biological Activity

1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole (commonly referred to as benzotriazole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C16H16N4
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 117067-49-9

The biological activity of benzotriazole derivatives is largely attributed to their ability to interact with various biological macromolecules. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition of their activity. This interaction is crucial for the compound's potential as an enzyme inhibitor and its therapeutic applications.

Antimicrobial Activity

Benzotriazole derivatives have shown promising antimicrobial properties against a range of pathogens. Studies have demonstrated their effectiveness against both bacterial and fungal strains.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity Type
4cBacillus subtilis10 μg/mLAntibacterial
4dEscherichia coli15 μg/mLAntibacterial
22bCandida albicans12.5 μg/mLAntifungal
22eAspergillus niger25 μg/mLAntifungal

The antibacterial activity was evaluated against strains such as Bacillus subtilis, Escherichia coli, and others. Notably, compounds with bulky hydrophobic groups exhibited enhanced antimicrobial effects due to better membrane penetration and interaction with bacterial cell walls .

Anticancer Properties

Research has indicated that benzotriazole derivatives possess anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways.

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that specific benzotriazole derivatives significantly inhibited cell proliferation. For example:

  • Compound X showed a dose-dependent reduction in viability in breast cancer cell lines (MCF-7), with IC50 values around 20 μM after 48 hours of treatment.
  • Compound Y exhibited similar effects on lung cancer cells (A549), suggesting a broad-spectrum anticancer potential.

Enzyme Inhibition

Benzotriazole derivatives have been investigated for their potential as enzyme inhibitors. The mechanism typically involves binding to the active site of enzymes, thereby blocking substrate access.

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (μM)
Cyclooxygenase (COX)Compound A5.0
LipoxygenaseCompound B10.0
Aldose reductaseCompound C15.0

These compounds have been shown to inhibit key enzymes involved in inflammatory processes and metabolic pathways, making them candidates for further development in treating related diseases .

Q & A

Advanced Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, aromatic protons in benzotriazole moieties appear at δ 7.1–8.2 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Confirm N-H stretches (3050–3150 cm⁻¹) and C-N vibrations (1480–1598 cm⁻¹) .
  • LC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 338.79 for analogous compounds) .
    Contradiction Resolution :
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Impurity Analysis : Use TLC or HPLC to detect byproducts (e.g., unreacted starting materials) .

How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and biological interactions of benzotriazole derivatives?

Advanced Research Question

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, dipole moments, and charge distribution. For example, the electron-withdrawing benzotriazole group stabilizes LUMO orbitals, enhancing reactivity .
  • Docking Simulations : Model interactions with biological targets (e.g., enzymes) by aligning triazole moieties with active-site residues. Adjust substituents (e.g., 4-methylphenyl) to improve binding affinity .
    Validation : Cross-check computational results with experimental UV-Vis or X-ray crystallography data .

What strategies address discrepancies in reported biological activities of benzotriazole derivatives across studies?

Advanced Research Question
Discrepancies often arise from:

Substituent Effects : Minor structural changes (e.g., nitro vs. methoxy groups) drastically alter bioactivity .

Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial testing) to reduce inter-lab variability .

SAR Studies : Perform systematic structure-activity relationship (SAR) analyses. For example, replacing the 4-methyl group with a nitro group may enhance antifungal activity but reduce solubility .
Methodological Recommendations :

  • Use isogenic cell lines or enzyme isoforms for consistent biological evaluation.
  • Employ high-throughput screening to compare derivatives under identical conditions .

How can researchers design experiments to investigate the stability and degradation pathways of this compound under varying conditions?

Advanced Research Question

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC and identify products using HRMS .
  • Mechanistic Probes : Use isotopically labeled analogs (e.g., ¹⁵N-benzotriazole) to trace degradation pathways.
    Key Findings :
  • Benzotriazole derivatives are prone to photodegradation; adding UV stabilizers (e.g., TiO₂) may improve stability .
  • Acidic conditions hydrolyze the methylene bridge, forming benzotriazole and 4-methylbenzaldehyde .

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